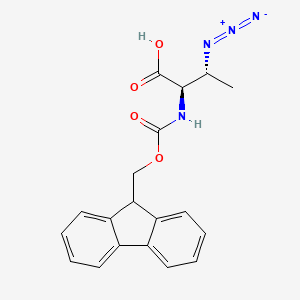

Fmoc-Abu(3-N3) (2R,3R)

Descripción

BenchChem offers high-quality Fmoc-Abu(3-N3) (2R,3R) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Abu(3-N3) (2R,3R) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMYBCJYQGZOS-PIGZYNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), systematically named (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a non-proteinogenic amino acid derivative of significant interest in the fields of chemical biology, peptide chemistry, and drug development. Its unique structure, featuring a stereospecific arrangement of an azide group, provides a versatile chemical handle for the site-specific modification of peptides and other biomolecules through bioorthogonal "click chemistry" reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and data.

Core Chemical and Physical Properties

Fmoc-Abu(3-N3) (2R,3R) is a white crystalline powder.[1] Its key structural features are the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group, which is base-labile and ideal for solid-phase peptide synthesis (SPPS), and the azide moiety on the beta-carbon, which is stable under standard peptide synthesis conditions.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.37 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Melting Point | 147-154 °C | [1] |

| Optical Rotation | [α]D²⁰ = -13 ± 2º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| CAS Number | 1229394-75-5 | [1] |

Synthesis

The synthesis of Fmoc-protected azido amino acids, including Fmoc-Abu(3-N3) (2R,3R), can be achieved through a multi-step process starting from readily available chiral precursors. A general synthetic approach involves the conversion of a protected amino acid with a suitable leaving group at the β-position, followed by nucleophilic substitution with an azide source.

Experimental Protocols

Incorporation into Peptides via Fmoc-Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Abu(3-N3) (2R,3R) is designed for seamless integration into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][4]

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)[5]

-

Fmoc-Abu(3-N3) (2R,3R)

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)[5]

-

Base (e.g., DIPEA, 2,4,6-collidine)[5]

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)[5]

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)[5]

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[5]

-

Cold diethyl ether[5]

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[5]

-

Washing: Thoroughly wash the resin with DMF and DCM.[5]

-

Amino Acid Coupling:

-

Pre-activate Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[5]

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.[5]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.[5]

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[5] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.[7]

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared)

-

Copper ligand (e.g., THPTA)

-

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in the chosen solvent.

-

Prepare Catalyst: In a separate tube, premix the CuSO₄ and the copper ligand.

-

Initiate Reaction: Add the copper/ligand mixture to the solution of reactants, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.[2]

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours.[8] The reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.[8]

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. lcms.cz [lcms.cz]

- 6. benchchem.com [benchchem.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R)

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-Abu(3-N3) (2R,3R), a key building block for researchers, scientists, and professionals in drug development. This azido-functionalized amino acid is instrumental in the fields of peptide synthesis and bioconjugation, enabling the creation of complex biomolecules with tailored functionalities.

Core Chemical Properties

Fmoc-Abu(3-N3) (2R,3R), systematically named (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this molecule is the azide group at the gamma-position, which serves as a versatile handle for bioorthogonal "click chemistry" reactions.

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-Abu(3-N3) (2R,3R) and its related stereoisomers is presented below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Fmoc-Abu(3-N3) (2R,3R) | Fmoc-Abu(3-N3) (2S,3R) | Fmoc-Abu(3-N3) (2R,3S) | Fmoc-Abu(3-N3) (2S,3S) |

| Synonyms | Fmoc-D-Abu(3R-N3)-OH | Fmoc-L-Abu(3R-N3)-OH | Fmoc-D-Abu(3S-N3)-OH | Fmoc-L-Abu(3S-N3)-OH |

| CAS Number | 1229394-75-5[1] | 146306-79-8[2] | Not explicitly found | 131669-42-6[3] |

| Molecular Formula | C₁₉H₁₈N₄O₄[2][3][4] | C₁₉H₁₈N₄O₄[2] | C₁₉H₁₈N₄O₄[4] | C₁₉H₁₈N₄O₄[3] |

| Molecular Weight | 366.4 g/mol [2][3][4] | 366.4 g/mol [2] | 366.4 g/mol [4] | 366.4 g/mol [3] |

| Appearance | White crystalline powder[2][3][4] | White crystalline powder[2] | White crystalline powder[4] | White crystalline powder[3] |

| Melting Point | 147-154 °C | 150 - 156 °C[2] | 142-148 °C[4] | 151 - 152 °C[3] |

| Optical Rotation | +7 ± 1º (c=1 in MeOH) (inferred) | -7 ± 1º (c=1 in MeOH)[2] | +7.8 ± 1º (c=1 in MeOH)[4] | +13 ± 1º (c=1 in MeOH)[3] |

| Storage Conditions | 0-8 °C[2][3][4] | 0-8 °C[2] | 0-8 °C[4] | 0 - 8 °C[3] |

| Purity | ≥ 98% (HPLC) | ≥ 99% (Assay by titration, HPLC)[2] | ≥ 99% (HPLC)[4] | ≥ 99% (HPLC, TLC)[3] |

Note: The optical rotation for the (2R,3R) isomer is inferred to be equal in magnitude and opposite in sign to its enantiomer, the (2S,3R) isomer.

Experimental Protocols

The primary application of Fmoc-Abu(3-N3) (2R,3R) is its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS). The resulting azide-containing peptide can then be modified using click chemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating Fmoc-Abu(3-N3) (2R,3R) into a peptide chain on a solid support, such as Rink Amide or Wang resin.[5][6]

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for 15-30 minutes at room temperature.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Abu(3-N3) (2R,3R) (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Wash the resin with DMF.

5. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

7. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

Dry the crude peptide under vacuum.

8. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the modification of a peptide containing the Abu(3-N3) (2R,3R) residue with an alkyne-functionalized molecule.[7][8][9]

1. Reagent Preparation:

-

Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) or a mixture of DMF and water.

-

Prepare stock solutions of:

-

Copper(II) sulfate (CuSO₄) in water.

-

A reducing agent, such as sodium ascorbate, in water.

-

A copper(I)-stabilizing ligand, such as THPTA or TBTA, in water or a compatible organic solvent.

-

The alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or DMF).

-

2. Reaction Setup:

-

In a reaction vessel, combine the azide-containing peptide solution and the alkyne-functionalized molecule (typically a slight molar excess).

-

Add the copper ligand to the mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

3. Reaction Conditions:

-

Gently mix the reaction and allow it to proceed at room temperature for 1 to 12 hours. The reaction should be protected from light.

-

The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

4. Purification:

-

Once the reaction is complete, the modified peptide can be purified using RP-HPLC or other suitable chromatographic techniques to remove unreacted starting materials and the catalyst.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving Fmoc-Abu(3-N3) (2R,3R).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. axispharm.com [axispharm.com]

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-Abu(3-N3) (2R,3R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Abu(3-N3) (2R,3R), formally known as (2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery. Its key structural features—a stereochemically defined backbone and a bioorthogonal azido group—make it a valuable building block for the synthesis of modified peptides and peptidomimetics. The azide moiety serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the site-specific introduction of various functionalities such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains. This guide provides a comprehensive overview of its structure, a detailed plausible synthesis protocol based on literature precedents, and its application in bioconjugation.

Chemical Structure and Properties

The structure of Fmoc-Abu(3-N3) (2R,3R) is characterized by a butanoic acid backbone with an Fmoc-protected amine at the α-carbon (C2) and an azido group at the β-carbon (C3). The stereochemistry is fixed with an (R) configuration at both chiral centers.

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol |

| Appearance | White to off-white solid |

| Stereochemistry | (2R,3R) |

| Functional Groups | Fmoc-protected amine, Carboxylic acid, Azide |

Synthesis of Fmoc-Abu(3-N3) (2R,3R)

While direct access to a specific, detailed experimental protocol from a single source for the synthesis of Fmoc-Abu(3-N3) (2R,3R) can be challenging, a robust and stereoselective synthetic route can be constructed based on well-established organic chemistry principles and published methodologies for analogous compounds. The following protocol outlines a plausible multi-step synthesis starting from D-allothreonine, which possesses the required (2R,3R) stereochemistry.

Experimental Protocol

Step 1: Protection of the Amino and Carboxyl Groups of D-allothreonine

This initial step involves the protection of the reactive amino and carboxyl groups to prevent side reactions in subsequent steps. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is converted to a methyl ester.

-

Reaction: D-allothreonine is first treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) to yield N-Boc-D-allothreonine. Subsequently, the carboxylic acid is esterified using a mild agent like diazomethane or methyl iodide with a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

-

Detailed Procedure:

-

To a solution of D-allothreonine (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give N-Boc-D-allothreonine.

-

Dissolve the crude N-Boc-D-allothreonine in DMF, and add potassium carbonate (1.5 eq.).

-

Add methyl iodide (2 eq.) and stir the mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-D-allothreonine methyl ester.

-

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group at the 3-position is activated for nucleophilic substitution by converting it into a good leaving group, typically a mesylate.

-

Reaction: N-Boc-D-allothreonine methyl ester is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM).

-

Detailed Procedure:

-

Dissolve N-Boc-D-allothreonine methyl ester (1 eq.) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated product.

-

Step 3: Azide Displacement (Sₙ2 Reaction)

The mesylate is displaced by an azide nucleophile in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the C3 position. However, since the starting material D-allothreonine already has the desired (3R) configuration, a double inversion strategy (e.g., via an epoxide intermediate) or a retention mechanism would be needed. For simplicity, we assume a starting material that leads to the desired product after a single inversion. A more direct route starts from a precursor with a (3S) hydroxyl group to achieve the final (3R) azide. For the purpose of this protocol, we will proceed with the displacement on the mesylate of D-allothreonine, which would yield the (2R, 3S) product. To obtain the (2R, 3R) product, one would typically start from D-threonine. The following is a general procedure for the azide displacement.

-

Reaction: The mesylated intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF.

-

Detailed Procedure:

-

Dissolve the crude mesylate from the previous step in DMF.

-

Add sodium azide (3 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido compound.

-

Step 4: Deprotection of the Amino and Carboxyl Groups

Both the Boc and methyl ester protecting groups are removed to reveal the free amino acid.

-

Reaction: The methyl ester is hydrolyzed under basic conditions (e.g., with lithium hydroxide), followed by the removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid - TFA). The order of these steps can sometimes be reversed.

-

Detailed Procedure:

-

Dissolve the azido intermediate in a mixture of THF and water.

-

Add lithium hydroxide (2 eq.) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the N-Boc protected azido acid.

-

Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) in a 1:1 ratio.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent to yield the crude (2R,3R)-2-amino-3-azidobutanoic acid as a TFA salt.

-

Step 5: Fmoc Protection of the Amino Group

The final step is the protection of the free amino group with the Fmoc group.

-

Reaction: The deprotected amino acid is reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), in the presence of a base.

-

Detailed Procedure:

-

Dissolve the crude amino acid from the previous step in a mixture of 10% aqueous sodium carbonate and dioxane.

-

Cool the solution to 0 °C and add Fmoc-OSu (1.1 eq.).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, Fmoc-Abu(3-N3) (2R,3R).

-

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the synthesis of Fmoc-Abu(3-N3) and its intermediates. Please note that these are representative values and can vary based on specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 1 | N-Boc-D-allothreonine methyl ester | 85-95 | ~1.4 (s, 9H, Boc), ~3.7 (s, 3H, OCH₃) | ~3400 (OH), ~1740 (C=O, ester), ~1700 (C=O, carbamate) | [M+Na]⁺ |

| 2 | Mesylated intermediate | 90-98 | ~3.0 (s, 3H, SO₂CH₃) | ~1350, ~1170 (S=O) | [M+Na]⁺ |

| 3 | N-Boc-(2R,3R)-3-azido-2-aminobutanoate | 70-85 | - | ~2100 (N₃) | [M+Na]⁺ |

| 4 | (2R,3R)-2-amino-3-azidobutanoic acid | 80-90 (over 2 steps) | - | ~2100 (N₃), ~1600 (COO⁻), ~3000-2500 (NH₃⁺) | [M+H]⁺ |

| 5 | Fmoc-Abu(3-N3) (2R,3R) | 75-90 | ~7.2-7.8 (m, 8H, Fmoc), ~4.2-4.5 (m, 3H, Fmoc-CH, CH₂) | ~3300 (NH), ~2100 (N₃), ~1710 (C=O) | [M+Na]⁺ |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for Fmoc-Abu(3-N3) (2R,3R).

Application in Click Chemistry

Caption: Application of Fmoc-Abu(3-N3) (2R,3R) in bioconjugation via click chemistry.

Conclusion

Fmoc-Abu(3-N3) (2R,3R) is a versatile and valuable building block for chemical biologists and medicinal chemists. The synthetic route, while requiring multiple steps with careful stereochemical control, is achievable through established chemical transformations. The resulting compound provides a powerful tool for the precise modification of peptides, enabling the development of novel therapeutics, diagnostic agents, and research tools. The detailed protocol and data presented in this guide offer a solid foundation for researchers to synthesize and utilize this important amino acid derivative in their work.

A Technical Guide to (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic Acid: Applications in Peptide Synthesis and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a synthetically versatile amino acid derivative that serves as a crucial building block in peptide chemistry and the development of novel bioconjugates. Its unique stereochemistry and the presence of a bioorthogonal azide moiety make it a valuable tool for introducing specific modifications into peptides, enabling a wide range of applications in drug discovery, materials science, and biological research.

This technical guide provides an in-depth overview of the core applications of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid, with a focus on its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent functionalization through click chemistry and reduction to form aza-peptides.

Core Applications

The primary applications of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid stem from the strategic placement of the azide group, which allows for two main downstream modifications:

-

"Click" Chemistry: The azide group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These highly efficient and specific "click" reactions enable the covalent attachment of a wide variety of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs, to the peptide backbone.[1][2][3][4] This methodology is instrumental in creating targeted drug delivery systems, diagnostic tools, and functionalized biomaterials.[5]

-

Aza-Peptide Formation: The azide group can be reduced to a primary amine, leading to the formation of an "aza-threonine" residue within the peptide sequence. This modification, where a nitrogen atom replaces the alpha-carbon of the threonine, can alter the peptide's conformational properties, proteolytic stability, and biological activity. A notable application is in the synthesis of analogues of Kahalalide F, a natural depsipeptide with potent antitumor activity.[6]

Synthesis of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic Acid

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is well-suited for standard Fmoc-based SPPS protocols. The Fmoc protecting group on the alpha-amine allows for its sequential coupling to a growing peptide chain on a solid support.

Experimental Protocol: General Fmoc-SPPS Cycle for Incorporation

-

Resin Preparation: Swell the desired resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

Pre-activate a solution of (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid (typically 3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Quantitative Data for SPPS (Illustrative)

| Parameter | Typical Value | Reference |

| Coupling Efficiency | >95% | [7] |

| Purity of Crude Peptide | Sequence-dependent | [8] |

| Overall Yield | Sequence-dependent | [8] |

SPPS Workflow Diagram:

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Post-Synthesis Modifications

On-Resin Azide Reduction (Aza-Threonine Formation)

To generate an aza-threonine residue, the azide group of the incorporated amino acid can be reduced to a primary amine while the peptide is still attached to the solid support. The Staudinger reduction is a mild and effective method for this transformation.[5][9][10]

Experimental Protocol: On-Resin Staudinger Reduction

-

Resin Preparation: After incorporation of the azido amino acid and completion of the peptide sequence, wash the resin-bound peptide thoroughly with DMF and then with a solvent suitable for the reduction (e.g., THF/water).

-

Reduction: Treat the resin with a solution of a phosphine, such as triphenylphosphine (PPh3), in a suitable solvent system (e.g., THF with a small amount of water) for several hours at room temperature.[11][12]

-

Washing: Wash the resin extensively with THF and DMF to remove the phosphine oxide byproduct and any remaining reagents.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Bioconjugation via Click Chemistry

The azide-functionalized peptide can be cleaved from the resin and then reacted with an alkyne-containing molecule in solution via a CuAAC reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Peptide Preparation: Cleave the azide-containing peptide from the resin, purify it by HPLC, and lyophilize.

-

Reaction Setup:

-

Dissolve the peptide and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

-

Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

-

A copper-coordinating ligand, such as TBTA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC or mass spectrometry.

-

Purification: Purify the resulting triazole-linked conjugate by HPLC.

Click Chemistry Workflow:

Caption: Workflow for a copper-catalyzed click reaction.

Characterization

Peptides incorporating (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid and their conjugates can be characterized by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide and its conjugates.[13]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the modified amino acid within the peptide and to study any conformational changes.

Conclusion

(2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a powerful and versatile building block for peptide chemists. Its ability to serve as a precursor for both click chemistry modifications and the introduction of aza-amino acids opens up a vast chemical space for the design and synthesis of novel peptides with enhanced properties for therapeutic, diagnostic, and materials science applications. The methodologies outlined in this guide provide a framework for the successful application of this unique amino acid derivative in advanced peptide research and development.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. qyaobio.com [qyaobio.com]

- 3. jpt.com [jpt.com]

- 4. Click Chemistry - Biosyntan GmbH [biosyntan.de]

- 5. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 10. Staudinger Reaction [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Abu(3-N3) (2R,3R) for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Abu(3-N3) (2R,3R), a valuable building block for the introduction of azide functionalities in peptide synthesis and bioconjugation via click chemistry.

Introduction

(2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidobutanoic acid, commonly known as Fmoc-Abu(3-N3) (2R,3R), is a non-natural amino acid derivative. It features an azide group on the side chain, which serves as a chemical handle for bioorthogonal ligation reactions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

The azide moiety is particularly useful for "click chemistry," a term that describes reactions that are high-yielding, wide in scope, create byproducts that are inoffensive, are stereospecific, and simple to perform. The most common click reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1] This reaction is highly efficient and specific, enabling the precise modification of peptides with a wide range of molecules, including fluorescent dyes, radiolabels, and polyethylene glycol (PEG) chains.[2] Another important azide-alkyne cycloaddition is the strain-promoted reaction (SPAAC) which does not require a cytotoxic copper catalyst and is therefore useful in living systems.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Abu(3-N3) (2R,3R) and its common stereoisomers is presented in Table 1. This data is compiled from various commercial suppliers and literature sources.

| Property | Fmoc-Abu(3-N3) (2R,3R) | Fmoc-Abu(3-N3) (2S,3S) | Fmoc-Abu(3-N3) (2S,3R) | Fmoc-Abu(3-N3) (2R,3S) |

| Synonyms | Fmoc-D-Abu(3R-N3)-OH | Fmoc-L-Abu(3S-N3)-OH | Fmoc-L-allo-Abu(3R-N3)-OH | Fmoc-D-allo-Abu(3S-N3)-OH |

| Molecular Formula | C₁₉H₁₈N₄O₄ | C₁₉H₁₈N₄O₄ | C₁₉H₁₈N₄O₄ | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol | 366.37 g/mol | 366.37 g/mol | 366.37 g/mol |

| Appearance | White to off-white powder | White crystalline powder | White crystalline powder | White crystalline powder |

| Purity (typical) | ≥98% (HPLC) | ≥99% (HPLC, TLC) | ≥99% (Assay by titration, HPLC) | ≥99% (HPLC) |

| Melting Point | Not available | 151 - 152 °C | 150 - 156 °C | 142-148 °C |

| Optical Rotation | Not available | [α]D²⁰ = +13 ± 1º (c=1 in MeOH) | [α]D²⁰ = -7 ± 1º (c=1 in MeOH) | [α]D²⁰ = +7.8 ± 1º (c=1 in MeOH) |

Synthesis of Fmoc-Abu(3-N3) (2R,3R)

The stereoselective synthesis of Fmoc-Abu(3-N3) (2R,3R) can be achieved from the corresponding protected threonine derivative. The following is a representative experimental protocol adapted from the synthesis of similar azido amino acids. A key publication in the European Journal of Organic Chemistry describes an efficient synthesis of N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid, which serves as a precursor for aza-threonine.

Experimental Protocol: Synthesis of Fmoc-Abu(3-N3) (2R,3R)

This protocol is based on a two-step procedure involving mesylation of the hydroxyl group of a protected threonine followed by azide substitution.

Step 1: Mesylation of Fmoc-D-allo-threonine methyl ester

-

To a solution of Fmoc-D-allo-threonine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Azide Substitution

-

Dissolve the crude mesylated intermediate in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Fmoc-Abu(3-N3) (2R,3R) methyl ester.

Step 3: Saponification

-

Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-Abu(3-N3) (2R,3R).

Expected Yield and Characterization Data

The following table summarizes the expected quantitative data for the synthesis. Please note that specific yields and spectral data should be confirmed by experimental results.

| Parameter | Expected Value |

| Overall Yield | 60-70% |

| ¹H NMR (CDCl₃, δ) | Expected peaks for Fmoc group (7.2-7.8 ppm), alpha-proton, beta-proton, and methyl protons. |

| ¹³C NMR (CDCl₃, δ) | Expected peaks for Fmoc group carbons, carbonyl carbon, alpha-carbon, beta-carbon (bearing the azide), and methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic azide stretch (~2100 cm⁻¹), carbonyl stretch (~1715 cm⁻¹), and N-H stretch (~3300 cm⁻¹). |

| HRMS (ESI) | Calculated m/z for C₁₉H₁₈N₄O₄, found [M+H]⁺. |

Application in Click Chemistry

Fmoc-Abu(3-N3) (2R,3R) is a versatile building block for incorporating an azide handle into peptides for subsequent modification using click chemistry. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Protocol: On-Resin CuAAC Reaction

This protocol describes the "clicking" of an alkyne-containing molecule to a peptide synthesized on a solid support containing an Abu(3-N3) residue.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid-phase resin using standard Fmoc-SPPS chemistry, incorporating Fmoc-Abu(3-N3) (2R,3R) at the desired position.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Reaction Cocktail Preparation: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, the following can be used:

-

Alkyne-containing molecule (5-10 eq)

-

Copper(I) iodide (CuI) (0.5-1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 eq)

-

Anhydrous DMF

-

-

Click Reaction: Add the reaction cocktail to the swollen peptide-resin.

-

Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure and Reaction

Caption: Structure of Fmoc-Abu(3-N3) (2R,3R) and its CuAAC reaction.

Experimental Workflow for Peptide Modification

References

- 1. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[][2] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[3] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid, preventing it from reacting out of turn during peptide bond formation.[]

Orthogonal Protection Strategy: The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] This is in direct contrast to the acid-labile protecting groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt), commonly used for the side chains of trifunctional amino acids.[][2] This orthogonality allows for the selective removal of the Nα-Fmoc group at each cycle of peptide synthesis without disturbing the side-chain protecting groups, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2]

Mechanism of Fmoc Protection: The Fmoc group is typically introduced by reacting the free amino group of an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3][6] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[5] A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring.[5] This initiates the elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide along with carbon dioxide.[5] The excess piperidine in the deprotection solution also acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[5]

Quantitative Data in Fmoc-Based Peptide Synthesis

The efficiency and success of Fmoc-SPPS are influenced by various factors, including the choice of reagents and reaction conditions. The following tables summarize key quantitative data to aid in the optimization of synthesis protocols.

| Reagent Class | Coupling Reagent | Typical Coupling Time (min) | Representative Coupling Yield (%) | Notes |

| Carbodiimide | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. Slower reaction rates.[7] |

| Aminium/Uronium Salt | HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[7] |

| Aminium/Uronium Salt | HATU | 2 x 1 min | > 99 | Very high reactivity, especially for hindered amino acids.[8] |

| Aminium/Uronium Salt | COMU | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[7] |

| Phosphonium Salt | PyBOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis.[7] |

| Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.[7] |

| Deprotection Reagent | Concentration in DMF | Notes |

| Piperidine | 20% (v/v) | The most widely used and effective reagent for Fmoc deprotection.[9] |

| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | An alternative to piperidine, may reduce aspartimide formation.[10] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) with 2% piperidine | A stronger, non-nucleophilic base, can be used for difficult deprotections.[5] |

| Dipropylamine (DPA) | 20% (v/v) | A less toxic alternative that can reduce aspartimide formation, especially at elevated temperatures.[10] |

Experimental Protocols

The following are detailed protocols for the key steps in Fmoc-based peptide synthesis.

Protocol 1: Fmoc Protection of an Amino Acid (using Fmoc-OSu)

This protocol describes the synthesis of an Fmoc-protected amino acid in solution.

Materials:

-

L-Amino Acid

-

10% Aqueous Sodium Carbonate Solution

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the L-amino acid (1 equivalent) in the 10% aqueous sodium carbonate solution.[11]

-

In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.[11]

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.[11]

-

Allow the reaction to proceed overnight at room temperature.[11]

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.[11]

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-amino acid will form.[11]

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water.

-

Dry the product under vacuum. The product can be further purified by recrystallization. A typical yield for this reaction is over 90%.[11]

Protocol 2: Manual Solid-Phase Peptide Synthesis Cycle

This protocol outlines the steps for adding one amino acid to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).

Materials:

-

Peptide-resin

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Fmoc-amino acid

-

Coupling reagent (e.g., HBTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[12]

-

Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Mix for 3-5 minutes.[11] d. Drain the solution. e. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.[11] f. Drain the solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the vial and allow the mixture to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next coupling cycle.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[12]

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.[12]

-

Gently agitate the mixture for 2-3 hours at room temperature.[12]

-

Filter the resin and collect the filtrate containing the cleaved peptide.[12]

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.[12] A white precipitate of the peptide should form.[11]

-

Pellet the peptide by centrifugation and carefully decant the ether.[11]

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[11]

-

Dry the crude peptide under a stream of nitrogen or argon gas.[11] The peptide is now ready for purification, typically by reverse-phase HPLC.[11]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the core processes in Fmoc-based peptide synthesis.

Troubleshooting and Special Considerations

While Fmoc-SPPS is a robust and widely used technique, certain challenges can arise.

-

Aspartimide Formation: This is a common side reaction, particularly in sequences containing aspartic acid followed by a small amino acid like glycine (Asp-Gly).[13] It can be minimized by using additives like 0.1 M HOBt in the deprotection solution or by employing specialized protecting groups for the aspartic acid side chain.[10]

-

Racemization: Racemization can occur during the activation and coupling of certain amino acids, especially histidine and cysteine.[13][14] The choice of coupling reagent and base can significantly impact the extent of racemization. Using carbodiimide activation or specialized reagents like COMU with a weaker base can help mitigate this issue.[14]

-

Difficult Sequences: Peptides prone to aggregation on the resin can lead to incomplete coupling and deprotection, resulting in low yields and purity.[15][16] Strategies to overcome this include using specialized resins, microwave-assisted synthesis, or incorporating pseudoproline dipeptides to disrupt secondary structure formation.[15][16]

-

UV Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm, which can be used to monitor the completion of the Fmoc deprotection step in real-time, allowing for optimization of deprotection times and ensuring complete removal of the Fmoc group.[17][18]

Conclusion

The Fmoc protection strategy remains the preeminent choice for solid-phase peptide synthesis due to its mild conditions, robust orthogonality, and the ability for real-time monitoring. A thorough understanding of the underlying chemical principles, coupled with optimized and validated experimental protocols, is paramount for researchers, scientists, and drug development professionals to successfully synthesize peptides of high purity and yield. By carefully controlling reaction conditions and being mindful of potential side reactions, the full potential of Fmoc chemistry can be harnessed to advance scientific discovery and the development of novel peptide-based therapeutics.[11]

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

Fmoc-Abu(3-N3) (2R,3R) CAS number and molecular weight

An In-depth Technical Guide to Fmoc-Abu(3-N3) Derivatives

For researchers, scientists, and professionals in drug development, the use of modified amino acids is fundamental to advancing peptide-based therapeutics and diagnostics. Among these, azido-functionalized amino acids serve as critical building blocks. This guide focuses on the technical aspects of Fmoc-Abu(3-N3) stereoisomers, providing key data, experimental insights, and workflow visualizations.

Core Compound Specifications

| Property | (2S,3S)-Fmoc-Abu(3-N3)-OH | (2S,3R)-(Fmoc-amino)-3-azidobutyric acid | (2R,3S)-(Fmoc-amino)-3-azidobutyric acid |

| CAS Number | 131669-42-6[1][2] | 146306-79-8[3] | 1932349-21-7 |

| Molecular Weight | 366.37 g/mol [1] | 366.4 g/mol [2][3] | 366.4 g/mol [4] |

| Molecular Formula | C₁₉H₁₈N₄O₄[1][2] | C₁₉H₁₈N₄O₄[3] | C₁₉H₁₈N₄O₄[4] |

| Purity | ≥98.0% (HPLC)[1] | ≥99% (HPLC, TLC)[2][3] | ≥99% (HPLC)[4] |

| Appearance | Powder[1] | White crystalline powder[2][3] | White crystalline powder[4] |

| Storage | 15-25°C[1] | 0-8°C[2][3] | 0-8°C[4] |

| Synonyms | (2S,3S)-2-(Fmoc-amino)-3-azidobutanoic acid[1] | Fmoc-L-Abu(3R-N3)-OH[3] | Fmoc-D-Abu(3S-N3)-OH[4] |

Role in Synthesis and Bioconjugation

Fmoc-Abu(3-N3) is a protected amino acid derivative designed for specific applications in peptide chemistry and bioconjugation.

-

Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality. It is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, making it ideal for Solid-Phase Peptide Synthesis (SPPS).

-

Abu (α-aminobutyric acid): This non-proteinogenic amino acid provides a four-carbon backbone.

-

Azide Group (N₃): The side-chain azide functionality is the key to this compound's utility. It is a versatile functional group that is stable during peptide synthesis but can react selectively.[1] This makes it a powerful tool for "click chemistry."[4][5]

Experimental Protocols and Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Abu(3-N3) isomers are utilized as building blocks in SPPS to introduce a reactive azide handle into a peptide sequence.

General Protocol:

-

Resin Preparation: Start with a solid support resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid.

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating with a 20% piperidine solution in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The Fmoc-Abu(3-N3)-OH is activated using a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA) in a solvent like DMF. This activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The side-chain azide group remains intact during this process.[1]

Click Chemistry Applications

The azide group on the peptide side-chain, introduced by Fmoc-Abu(3-N3), is a key component for bioorthogonal "click" reactions. These reactions are highly efficient and specific, allowing for the conjugation of the peptide to other molecules.

Key Reactions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide can be reacted with a molecule containing a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper may be cytotoxic, a copper-free click reaction can be used. This involves reacting the azide with a strained cyclooctyne (e.g., DBCO, BCN) to form the triazole linkage.[5][6]

These reactions are widely used to attach peptides to:

-

Fluorescent probes for imaging.[4]

-

Drug molecules for targeted delivery.

-

PEG chains to improve solubility and circulation time.

-

Solid surfaces for creating biosensors.

References

Navigating the Properties of Fmoc-Abu(3-N3) (2R,3R): An In-depth Technical Guide on Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of Fmoc-Abu(3-N3) (2R,3R), a specialized amino acid derivative crucial for advancements in peptide synthesis, click chemistry, and the development of antibody-drug conjugates (ADCs). While specific quantitative data for this compound remains limited in publicly accessible literature, this document extrapolates from the known properties of structurally related Fmoc-protected and azide-containing molecules to provide a reliable framework for its handling and application by researchers, scientists, and drug development professionals.

Introduction to Fmoc-Abu(3-N3) (2R,3R)

Fmoc-Abu(3-N3) (2R,3R), with the chemical formula C19H18N4O4, is a vital reagent in modern biochemical research.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the azido group serves as a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Solubility Profile

Table 1: General Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents

| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids |

| N,N-Dimethylformamide | DMF | High |

| N-Methyl-2-pyrrolidone | NMP | High |

| Dimethyl sulfoxide | DMSO | High |

| Dichloromethane | DCM | Moderate to High |

| Tetrahydrofuran | THF | Moderate |

| Acetonitrile | ACN | Low to Moderate |

| Water | H₂O | Very Low |

| Diethyl ether | Et₂O | Very Low |

Note: This table provides a general overview. The specific solubility of Fmoc-Abu(3-N3) (2R,3R) may vary.

Stability Considerations

The stability of Fmoc-Abu(3-N3) (2R,3R) is governed by the lability of the Fmoc group and the reactivity of the azide moiety.

Fmoc Group Stability: The Fmoc group is notoriously base-labile and is typically removed using a solution of piperidine in DMF during SPPS. It is, however, stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups.

Azide Group Stability: The azide group is a robust functional group that is stable under a wide range of conditions encountered in peptide synthesis. Fmoc amino acid azides have been described as crystalline solids that are stable at room temperature with a long shelf-life and are also stable during aqueous workup procedures.

Table 2: Stability of the Azide Group in Peptide Synthesis

| Condition/Reagent | Stability of Azide Group | Notes |

| Piperidine (Fmoc deprotection) | Stable | The azide group is compatible with standard Fmoc deprotection conditions. |

| Trifluoroacetic acid (TFA, cleavage) | Stable | The azide is stable to the acidic conditions used for cleavage from most resins. Thiols should be avoided in the cleavage cocktail as they can reduce the azide. |

| Coupling Reagents (e.g., HBTU, DIC) | Generally Stable | Caution is advised with HATU, as it may cause racemization. The use of non-nucleophilic bases like collidine is recommended. |

| Reducing Agents (e.g., DTT, PPh₃) | Unstable | The azide group is readily reduced to an amine by phosphines or thiols. |

| Elevated Temperatures | Potentially Unstable | Acyl azides can undergo Curtius rearrangement at elevated temperatures. While the side-chain azide is more stable, prolonged exposure to high heat should be avoided. |

| Light | Generally Stable | No significant light sensitivity is reported for simple alkyl azides under normal laboratory conditions. |

Experimental Protocols

General Protocol for Determining Solubility of an Fmoc-Amino Acid

This protocol provides a general method for determining the solubility of an Fmoc-protected amino acid, which can be adapted for Fmoc-Abu(3-N3) (2R,3R).

Materials:

-

Fmoc-Abu(3-N3) (2R,3R)

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Procedure:

-

Add a pre-weighed amount of Fmoc-Abu(3-N3) (2R,3R) to a vial.

-

Add a small, measured volume of the chosen solvent to the vial.

-

Vortex the vial for 30 seconds to facilitate initial dissolution.

-

Place the vial on a magnetic stirrer and stir at a constant speed at room temperature.

-

If the solid dissolves completely, add another pre-weighed amount of the Fmoc-amino acid and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).

-

If the initial amount of solid does not dissolve, incrementally add more solvent until complete dissolution is observed.

-

For a more quantitative assessment, create a saturated solution and centrifuge to pellet any undissolved solid.

-

Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid to determine the concentration.

Visualizations

References

An Introductory Guide to the Research Applications of Fmoc-Abu(3-N3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-2-amino-3-azidobutanoic acid [Fmoc-Abu(3-N3)], a versatile building block in modern peptide research. Its primary utility lies in the introduction of a bioorthogonal azide handle into peptide sequences, enabling a wide array of chemical modifications through "click chemistry." This guide will cover its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent click chemistry reactions, and potential applications in studying cellular signaling pathways.

Chemical Properties and Applications

Fmoc-Abu(3-N3) is a non-canonical amino acid derivative featuring an azide (N3) functional group. This group is stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, making it an ideal tool for introducing a latent reactive site into a peptide chain. The azide moiety allows for highly specific and efficient covalent modification of the peptide post-synthesis through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] These reactions are central to the field of "click chemistry," known for their high yields, selectivity, and biocompatibility.[4]

The ability to precisely modify peptides with various functionalities—such as fluorophores, polyethylene glycol (PEG) chains, targeting ligands, or cytotoxic payloads—opens up numerous avenues in drug development, diagnostics, and fundamental biological research.[5]

Quantitative Data

The efficiency of incorporating Fmoc-Abu(3-N3) and its subsequent modification can be quantified. The following tables summarize typical yields and purity assessments at different stages of the process.

Table 1: Synthesis of Fmoc-Protected Azido Amino Acids

| Compound | Starting Material | Yield (%) | Purity (%) | Reference |

| Fmoc-Ala(N₃)-OH | Fmoc-Asn-OH | 75 | >98 | [6] |

| Fmoc-Aha-OH | Fmoc-Gln-OH | 62-75 | >98 | [6] |

Table 2: Peptide Synthesis Yields and Purity

| Peptide Type | Synthesis Method | Coupling Reagent | Crude Yield (%) | Purity (%) | Reference |

| Dipeptides | Fmoc SPPS | PyBOP/HOBt | 85-95 | >95 | [1] |

| Model Pentapeptide | Fmoc SPPS | HBTU/DIPEA | Not Specified | >95 | [6] |

| G-LHRH | Fast Fmoc SPPS | COMU | Not Specified | 90.84 | [7] |

| Oxytocin (linear) | Fast Fmoc SPPS | COMU | Not Specified | 77.68 | [7] |

Experimental Protocols

Incorporation of Fmoc-Abu(3-N3) into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an Abu(3-N3) residue.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Abu(3-N3))

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a fritted reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5-6 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

To confirm reaction completion, a Kaiser test can be performed on a small sample of the resin.

-

Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of Fmoc-Abu(3-N3): Couple Fmoc-Abu(3-N3) using the same procedure as for other amino acids. A longer coupling time (up to 4 hours) may be beneficial to ensure high efficiency.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin cycloaddition of an alkyne-containing molecule to the azido-peptide.

Materials:

-

Azido-peptide on resin

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

DMF

Procedure:

-

Swell the azido-peptide resin in DMF.

-

Prepare a solution of the alkyne-functionalized molecule (5 equivalents), CuSO₄ (0.1 eq.), and sodium ascorbate (0.5 eq.) in DMF.

-

Add the solution to the resin and agitate the mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

-

Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

-

The modified peptide can then be cleaved from the resin as described in the SPPS protocol.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne to an azido-peptide in solution.

Materials:

-

Purified azido-peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG) (1.2-1.5 equivalents)

-

Phosphate-buffered saline (PBS) or another suitable buffer

Procedure:

-

Dissolve the purified azido-peptide and the strained alkyne in the chosen buffer.

-

Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific strained alkyne used.

-

Monitor the reaction progress by RP-HPLC.

-

Purify the resulting triazole-linked peptide conjugate by RP-HPLC.

Application in Studying Signaling Pathways: A Case Study of PI3K Signaling

Peptides synthesized with Fmoc-Abu(3-N3) can be powerful tools for investigating cellular signaling pathways. For example, they can be designed to mimic or disrupt protein-protein interactions, and the azide handle allows for the attachment of probes to visualize or track these interactions.

A relevant example is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The activation of Class I PI3Ks involves the interaction of their p85 regulatory subunit with phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs).[8] A synthetic peptide mimicking the phosphotyrosine-containing region of an activated RTK can be used to study the activation and oligomerization of the PI3K heterodimer.[9]

By incorporating Abu(3-N3) into such a peptide, researchers can use click chemistry to attach various tags. For instance, a fluorescent dye could be attached to visualize the peptide's interaction with PI3K within a cell, or a biotin tag could be added for pull-down assays to identify other interacting proteins.

This diagram illustrates how a synthetic peptide containing an azido group can be used to probe the PI3K signaling pathway. The peptide mimics the phosphorylated tyrosine (pY) motif of an activated receptor, allowing it to bind to the p85 subunit of PI3K. This interaction can be used to study the activation mechanism of PI3K or to inhibit its activity, thereby modulating downstream signaling events that control cell growth and survival. The azide functionality on the peptide allows for the attachment of reporter molecules to track its cellular localization and interactions.

Conclusion

Fmoc-Abu(3-N3) is a valuable reagent for the site-specific modification of peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of the azide group provide a robust platform for creating sophisticated peptide-based tools. The ability to conjugate a wide range of molecules to peptides via click chemistry has significant implications for the development of new therapeutics, diagnostic agents, and research probes to unravel complex biological processes like cellular signaling.

References

- 1. research.tue.nl [research.tue.nl]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic peptide hijacks the catalytic subunit of class I PI3K to suppress the growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 8. Dynamic steps in receptor tyrosine kinase mediated activation of class IA phosphoinositide 3-kinases (PI3K) captured by H/D exchange (HDX-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of a diphosphotyrosine-containing peptide that mimics activated platelet-derived growth factor receptor beta induces oligomerization of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Coupling of Fmoc-Abu(3-N3) (2R,3R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties. Fmoc-Abu(3-N3) (2R,3R), or (2R,3R)-2-(Fmoc-amino)-3-azidobutanoic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). The azide moiety on its side chain serves as a versatile bioorthogonal handle, allowing for site-specific modification of peptides through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4]

However, the β-substituted and sterically hindered nature of Fmoc-Abu(3-N3) (2R,3R) can present challenges during peptide coupling, potentially leading to lower yields and incomplete reactions. This document provides a detailed, step-by-step guide for the efficient coupling of Fmoc-Abu(3-N3) (2R,3R) using standard Fmoc-based solid-phase peptide synthesis techniques, with special considerations for overcoming steric hindrance.

Experimental Protocols

Materials and Reagents

-

Fmoc-Abu(3-N3) (2R,3R)

-

Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin, pre-loaded with the N-terminal amino acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling Reagents: HBTU, HATU, or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Activating Agent: 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

-

Kaiser Test Kit or other ninhydrin-based test

Protocol 1: Solid-Phase Peptide Synthesis - Coupling of Fmoc-Abu(3-N3) (2R,3R)